

Preclinical studies on BI-2493

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

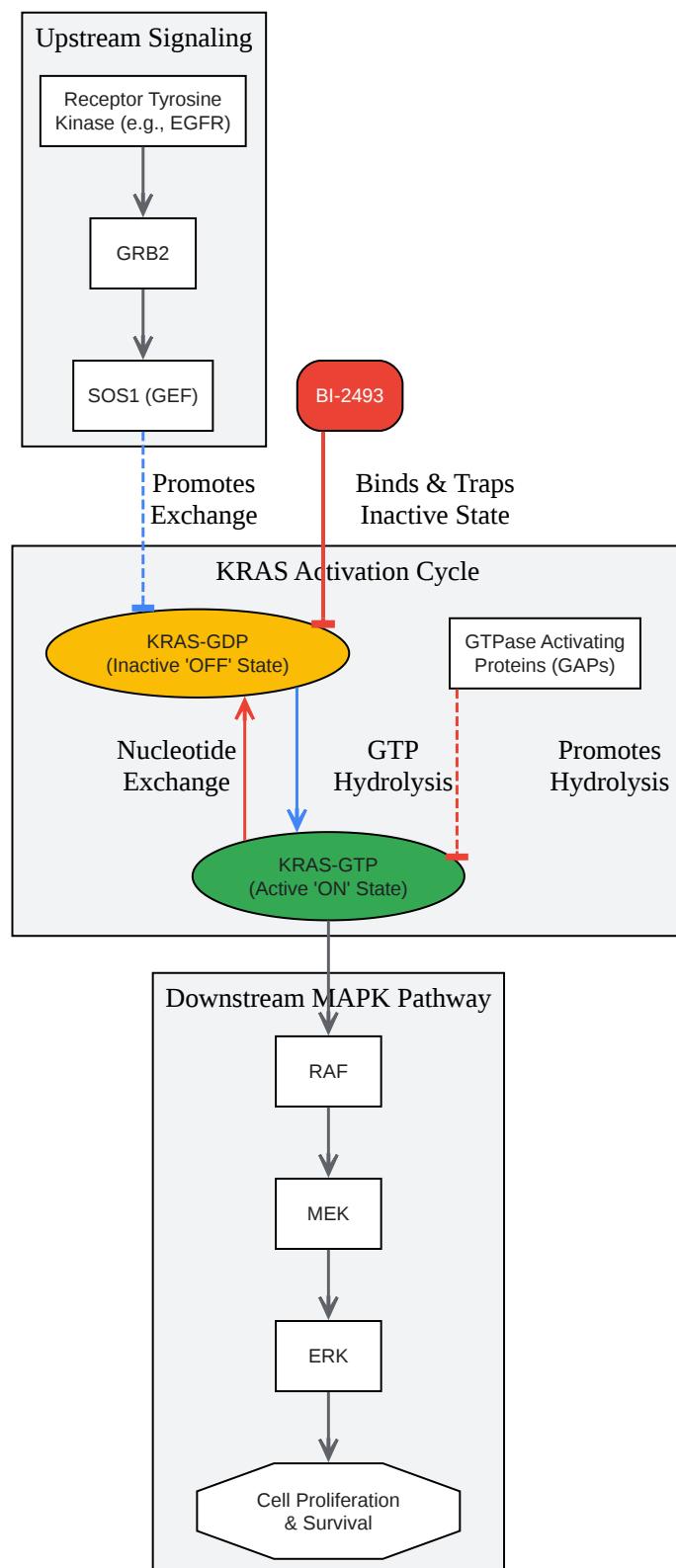
Compound Name: BI-2493

Cat. No.: B12381246

[Get Quote](#)

An In-depth Technical Guide to the Preclinical Evaluation of **BI-2493**, a Pan-KRAS Inhibitor

Introduction


KRAS is the most frequently mutated oncogene in human cancers, making it a highly sought-after therapeutic target. For decades, direct inhibition of KRAS was considered an insurmountable challenge. The development of covalent inhibitors targeting the KRAS G12C mutation marked a significant breakthrough, validating the druggability of this protein. Building on this progress, research has expanded to develop inhibitors with broader activity against various KRAS mutations and other alterations like wild-type (WT) gene amplification.

BI-2493 is a first-in-class, orally bioavailable, reversible pan-KRAS inhibitor developed by Boehringer Ingelheim in collaboration with MD Anderson.^[1] It emerged from an optimization program that began with a KRAS G12C inhibitor, leading to the potent, noncovalent inhibitor BI-2865.^{[2][3]} Further rigidification of the chemical structure via spirocyclization resulted in **BI-2493**, a compound with improved potency, metabolic stability, and permeability, making it suitable for in vivo evaluation.^{[2][3][4]} This document provides a comprehensive overview of the preclinical data for **BI-2493**, focusing on its mechanism of action, in vitro and in vivo efficacy, and pharmacodynamic effects.

Mechanism of Action

BI-2493 is a potent, noncovalent inhibitor that selectively targets KRAS, showing no activity against the closely related HRAS and NRAS isoforms.^{[2][3][5]} It functions by binding to the inactive, GDP-bound "OFF" state of KRAS.^{[5][6][7]} This mechanism prevents the SOS1-mediated nucleotide exchange, trapping KRAS in its inactive conformation and blocking the

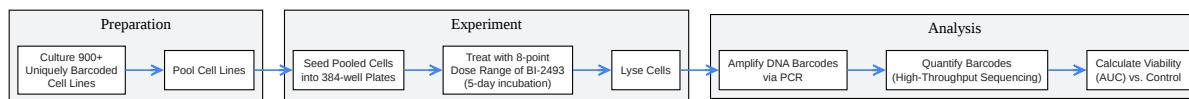
activation of downstream oncogenic signaling pathways, primarily the RAF-MEK-ERK (MAPK) pathway.^{[8][9]} This "OFF-state" inhibition is effective against cancers driven by various KRAS mutations as well as those with KRAS WT amplification, where overexpression of the protein drives tumor growth.^{[6][10]}

[Click to download full resolution via product page](#)

Caption: KRAS Signaling Pathway and BI-2493 Mechanism of Action.

In Vitro Studies

The antiproliferative activity of **BI-2493** was evaluated across a wide array of cancer cell lines, demonstrating broad efficacy in models with diverse KRAS alterations.


Cell Line Proliferation Assays

High-throughput screening using the PRISM platform (Profiling Relative Inhibition Simultaneously in Mixtures) assessed the sensitivity of over 900 cancer cell lines to **BI-2493**.^[7] ^{[10][11]} The results showed that cell lines with KRAS alterations (both mutations and WT amplifications) were among the most sensitive.^{[10][11]} Specifically, KRAS WT-amplified cell lines with a copy number (CN) greater than 7 were identified as highly sensitive.^{[6][10][12]} Further studies confirmed potent antiproliferative activity in various cancer cell lines harboring different KRAS mutations.^[3]

Cell Line	Cancer Type	KRAS Status	Key Finding	Reference
Panel (801 lines)	Multiple	Various mutations & WT amplification	Broad activity; KRAS-altered lines are most sensitive.	[10][11]
Multiple	Gastroesophageal	WT Amplified (CN > 7)	High sensitivity to BI-2493.	[6][10][12]
Ba/F3	Isogenic	Engineered KRAS/HRAS/NR AS mutants	Potent effect on KRAS-dependent cells; weaker on HRAS/NRAS.	[3]
A-375	Melanoma	BRAF V600E (KRAS WT)	Used as a negative control, showing no effect.	[3]

Experimental Protocol: PRISM Cellular Viability Screen

- Cell Line Pooling: Over 900 distinct cancer cell lines, each uniquely barcoded with a 24-base pair DNA sequence, were cultured.
- Seeding: The pooled cell lines were seeded into 384-well plates.
- Treatment: Cells were treated with **BI-2493** across an eight-point dose range (e.g., 4.57 nM to 10 μ M in threefold dilutions) for 5 days.[7]
- Lysis and Barcode Amplification: After treatment, cells were lysed, and the DNA barcodes from surviving cells were amplified using PCR.
- Quantification: The amplified barcodes were quantified using a high-throughput sequencing platform.
- Data Analysis: The relative abundance of each cell line's barcode in treated versus control wells was calculated to determine cell viability and dose-response curves. The area under the curve (AUC) was used as a measure of sensitivity.[11]

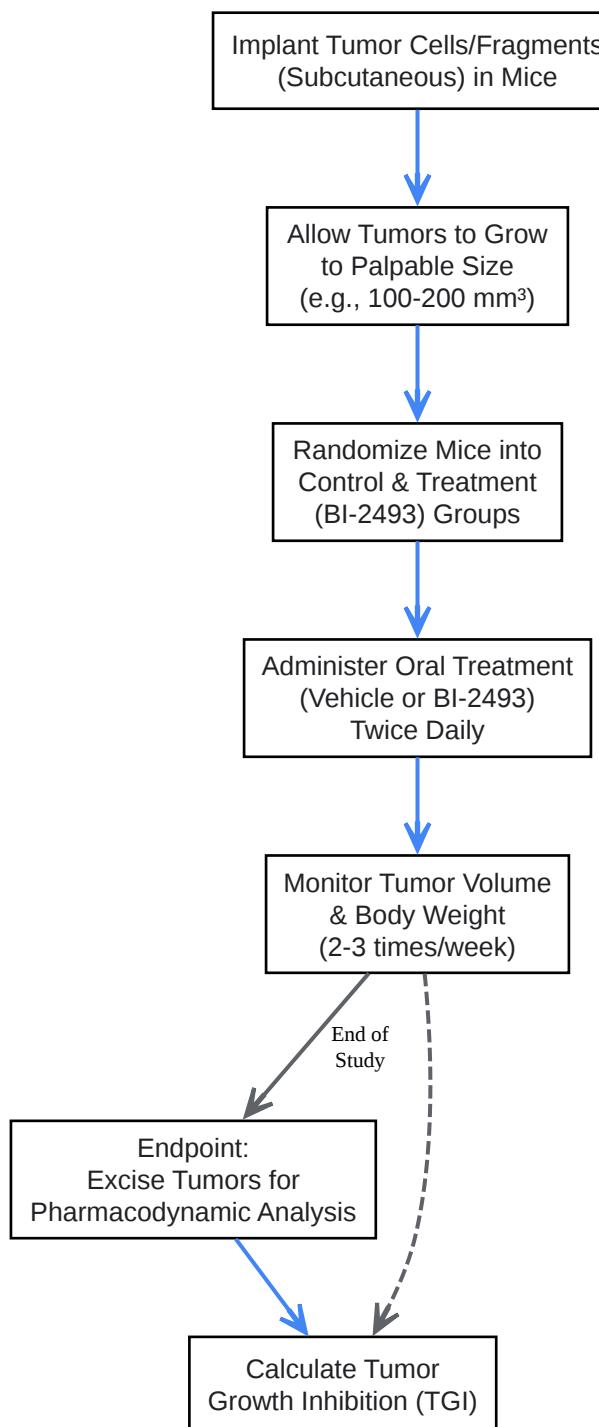
[Click to download full resolution via product page](#)

Caption: High-Throughput In Vitro Screening Workflow (PRISM Assay).

In Vivo Studies

BI-2493 has demonstrated significant in vivo efficacy, including tumor regression, in multiple cell line-derived xenograft (CDX) and patient-derived xenograft (PDX) models. Treatment was administered orally and was generally well-tolerated.[5]

Efficacy in Xenograft Models


Model Type	Cancer Type	KRAS Status	Dosing Regimen	Tumor Growth Inhibition (TGI)	Key Finding	Reference
CDX (SW480)	Colorectal	G12V	30 or 90 mg/kg, BID	Significant tumor growth suppression n.	Dose-dependent efficacy.	[3]
CDX (NCI-H358)	NSCLC	G12C	30 mg/kg, BID	Significant tumor growth suppression n.	Efficacy in a G12C model.	[3]
CDX (MKN1)	Gastric	WT Amplified (CN=12.7)	90 mg/kg	140%	Durable tumor regression.	[5]
PDX (ES11082)	Esophageal	WT Amplified (CN=98)	30 mg/kg, BID	78%	Efficacy in a PDX model.	[5][13]
PDX (GA6871)	Gastric	WT Amplified (CN=28)	Not specified	108%	Deep and lasting tumor regression.	[5]

TGI > 100% indicates tumor regression.

Experimental Protocol: Xenograft Efficacy Study

- Model Establishment: Immunocompromised mice (e.g., nude mice) were subcutaneously implanted with cancer cells (CDX) or tumor fragments from a patient (PDX).
- Tumor Growth: Tumors were allowed to grow to a predetermined size (e.g., 100-200 mm³).

- Randomization: Mice were randomized into vehicle control and treatment groups (n=7-8 per group).[3]
- Treatment Administration: **BI-2493** was administered orally, typically twice daily (BID), at specified doses (e.g., 30 mg/kg or 90 mg/kg).[3]
- Monitoring: Tumor volume and body weight were measured regularly (e.g., 2-3 times per week) for the duration of the study (e.g., 20-33 days).[13]
- Endpoint Analysis: At the end of the study, tumors were excised for pharmacodynamic analysis (e.g., IHC, mRNA expression).
- Data Calculation: Tumor Growth Inhibition (TGI) was calculated as $\%TGI = [1 - (\text{Mean tumor volume of treated group} / \text{Mean tumor volume of control group})] \times 100$.

[Click to download full resolution via product page](#)

Caption: In Vivo Xenograft Model Experimental Workflow.

Pharmacodynamics and Safety

Pharmacodynamic Effects

In vivo studies confirmed that **BI-2493** effectively inhibits the MAPK signaling pathway. In the MKN1 xenograft model, treatment with **BI-2493** led to a dose-dependent downregulation of pERK (the phosphorylated, active form of ERK) and DUSP6 mRNA, a known downstream target of ERK signaling.[11][13] This pathway modulation was sustained at 24 hours post-treatment, correlating with the observed antitumor efficacy.[11][13] Immunohistochemistry (IHC) analysis of tumors at the study endpoint showed a decrease in the proliferation marker Ki67 and an increase in the apoptosis marker cleaved caspase-3 (cC3) in treated tumors compared to controls.[13]

Safety and Tolerability

Across multiple in vivo studies, treatment with **BI-2493** was well-tolerated. No significant toxicity, as measured by effects on the body weight of the mice, was observed throughout the treatment periods.[3][5] This favorable safety profile is likely attributed to the high selectivity of **BI-2493** for KRAS over other RAS isoforms, potentially minimizing off-target effects in normal tissues.[3][5]

Conclusion

The preclinical data for **BI-2493** strongly support its profile as a potent and selective pan-KRAS inhibitor. It demonstrates broad antiproliferative activity in vitro across numerous cancer cell lines with diverse KRAS mutations and is particularly effective in models with KRAS wild-type amplification.[3][10] In vivo, **BI-2493** induces significant tumor growth inhibition and regression in various xenograft models with a favorable safety profile.[3][5] The mechanism of action, involving the trapping of KRAS in its inactive "OFF" state, has been confirmed by pharmacodynamic studies showing sustained inhibition of the MAPK pathway.[11][13]

These promising preclinical findings highlight the therapeutic potential of **BI-2493** for patients with cancers driven by a wide range of KRAS alterations. The research on **BI-2493** has provided a strong foundation for further optimization, leading to the development of BI 3706674, which has advanced into clinical trials.[3]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. First-in-class pan-KRAS inhibitor shows strong antitumor activity in preclinical models | MD Anderson Cancer Center [mdanderson.org]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Discovery of BI-2493, a Pan-KRAS Inhibitor Showing In Vivo Efficacy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. BI-2493 and BI-2865 show potent efficacy in cancer models with KRAS wild-type amplifications | BioWorld [bioworld.com]
- 6. Pan-KRAS Inhibitors BI-2493 and BI-2865 Display Potent Antitumor Activity in Tumors with KRAS Wild-type Allele Amplification - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. aacrjournals.org [aacrjournals.org]
- 8. Mechanisms of Resistance to KRAS Inhibitors: Cancer Cells' Strategic Use of Normal Cellular Mechanisms to Adapt - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The current landscape of using direct inhibitors to target KRASG12C-mutated NSCLC - PMC [pmc.ncbi.nlm.nih.gov]
- 10. aacrjournals.org [aacrjournals.org]
- 11. Pan-KRAS Inhibitors BI-2493 and BI-2865 Display Potent Antitumor Activity in Tumors with KRAS Wild-type Allele Amplification - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Pan-KRAS inhibitors BI-2493 and BI-2865 display potent anti-tumor activity in tumors with KRAS wild-type allele amplification. | Broad Institute [broadinstitute.org]
- 13. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [Preclinical studies on BI-2493]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b12381246#preclinical-studies-on-bi-2493>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com